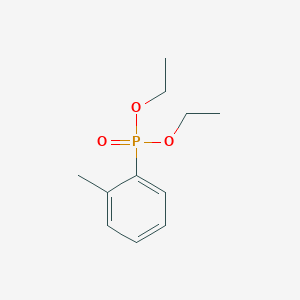

Phosphonic acid, tolyl-, diethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVSSUXQVVUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182809 | |

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28652-46-2 | |

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, tolyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl p-tolylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl p-tolylphosphonate, a valuable organophosphorus compound with potential applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, expected analytical data, and a generalized experimental workflow.

Synthesis of Diethyl p-tolylphosphonate

The most common and efficient method for the synthesis of diethyl p-tolylphosphonate is the Michaelis-Arbuzov reaction. This reaction facilitates the formation of a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this specific synthesis, triethyl phosphite serves as the phosphorus source, and a p-tolyl halide, typically p-tolyl bromide or iodide for enhanced reactivity, is used as the electrophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of the p-tolyl halide, leading to the formation of a quasi-phosphonium salt intermediate. Subsequently, the displaced halide ion attacks one of the ethyl groups of the phosphonium salt in a second SN2 reaction, resulting in the formation of the final product, diethyl p-tolylphosphonate, and a volatile ethyl halide byproduct.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is adapted from established procedures for similar phosphonate syntheses.

Materials:

-

p-Tolyl bromide (or p-tolyl iodide)

-

Triethyl phosphite

-

Anhydrous toluene (optional, as a solvent)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolyl bromide (1.0 equivalent) and an excess of triethyl phosphite (1.2-1.5 equivalents). The reaction can be run neat or in an anhydrous solvent like toluene.

-

The reaction mixture is heated to reflux (typically 120-150 °C) under an inert atmosphere (nitrogen or argon).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.

-

After the reaction is complete, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. This can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

The purified diethyl p-tolylphosphonate is obtained as a colorless to pale yellow oil.

Characterization of Diethyl p-tolylphosphonate

The structure and purity of the synthesized diethyl p-tolylphosphonate are confirmed using various spectroscopic techniques. The expected data, based on the analysis of closely related compounds and general principles of spectroscopy, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of diethyl p-tolylphosphonate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the p-tolyl group, the methylene and methyl protons of the two ethyl groups, and the methyl protons of the tolyl group. The methylene protons of the ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons and may also show coupling to the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methylene and methyl carbons of the ethyl groups, and the tolyl methyl carbon. The carbon atoms directly bonded to the phosphorus atom will exhibit a large one-bond coupling constant (¹JC-P).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance for the phosphonate group. The chemical shift is indicative of the pentavalent phosphorus center.

Table 1: Predicted NMR Spectroscopic Data for Diethyl p-tolylphosphonate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.2-7.4 | m | Aromatic- |

An In-depth Technical Guide to Diethyl p-Tolylphosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl p-tolylphosphonate, more precisely identified as Diethyl p-toluenesulfonyloxymethylphosphonate (CAS No. 31618-90-3), is a significant organophosphorus compound utilized primarily as a key intermediate in the synthesis of antiviral therapeutics. Its unique structural features, combining a phosphonate moiety with a tolyl group, confer specific reactivity that is harnessed in multi-step organic syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug development.

Physical and Chemical Properties

The physical and chemical properties of Diethyl p-toluenesulfonyloxymethylphosphonate are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H19O6PS | |

| Molecular Weight | 322.31 g/mol | |

| Appearance | Colorless to pale yellow oil/liquid | |

| Boiling Point | 137 °C | |

| CAS Number | 31618-90-3 |

Synthesis of Diethyl p-Tolylphosphonate

The synthesis of Diethyl p-toluenesulfonyloxymethylphosphonate is typically achieved through a two-step process. The first step involves the formation of diethyl hydroxymethylphosphonate, which is then subsequently reacted with p-toluenesulfonyl chloride.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diethyl Hydroxymethylphosphonate

This step involves the reaction of diethyl phosphite with paraformaldehyde.

-

Materials: Diethyl phosphite, paraformaldehyde, a catalyst (e.g., triethylamine or an inorganic base like potassium carbonate), and a solvent (e.g., water or an organic solvent like toluene).

-

Procedure:

-

To a solution of paraformaldehyde and the catalyst in the chosen solvent, diethyl phosphite is added dropwise while maintaining a controlled temperature (typically between -5 to 20 °C).

-

After the addition is complete, the reaction mixture is heated (to around 60-110 °C) and stirred for a period of 3 to 20 hours to ensure the completion of the condensation reaction.

-

Upon completion, the reaction mixture is cooled.

-

Step 2: Synthesis of Diethyl p-Toluenesulfonyloxymethylphosphonate

This step involves the esterification of the previously synthesized diethyl hydroxymethylphosphonate with p-toluenesulfonyl chloride.

-

Materials: Diethyl hydroxymethylphosphonate from Step 1, p-toluenesulfonyl chloride, an acid-binding agent (e.g., triethylamine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

The cooled reaction mixture from Step 1 is treated with p-toluenesulfonyl chloride, which is added in batches.

-

The acid-binding agent, triethylamine, is then added dropwise while maintaining a low temperature (typically between -5 to 15 °C).

-

The reaction mixture is then allowed to warm to a temperature between 20-60 °C and is stirred for 3 to 16 hours.

-

After the reaction is complete, the mixture is cooled and subjected to a work-up procedure which typically involves washing with water, separation of the organic layer, drying, and removal of the solvent under reduced pressure.

-

The crude product can be further purified by distillation or chromatography to yield the final product with high purity (often exceeding 98%).

-

A patent describes a method with a two-step reaction yield of more than 93% and a product content of more than 98%.

Figure 1: Synthetic workflow for Diethyl p-Tolylphosphonate.

Chemical Reactivity

The reactivity of Diethyl p-toluenesulfonyloxymethylphosphonate is primarily centered around the phosphonate group and the tosyloxy leaving group.

-

Nucleophilic Substitution: The tosyloxy group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity is fundamental to its application in organic synthesis.

-

Arbuzov Reaction: The synthesis of phosphonates often involves the Michaelis-Arbuzov reaction, which is a key reaction in organophosphorus chemistry. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While not directly the synthesis of the title compound, it is a foundational reaction for forming the C-P bond in many phosphonates. The reaction is known to be highly exothermic.

Figure 2: General reactivity of Diethyl p-Tolylphosphonate.

Applications in Drug Development

The primary and most well-documented application of Diethyl p-toluenesulfonyloxymethylphosphonate is as a crucial intermediate in the synthesis of Tenofovir . Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. The phosphonate moiety is a key structural feature of Tenofovir, and Diethyl p-toluenesulfonyloxymethylphosphonate provides this essential building block during the multi-step synthesis of the drug.

The role of Diethyl p-toluenesulfonyloxymethylphosphonate in the synthesis of Tenofovir underscores the importance of phosphonates in medicinal chemistry. Phosphonates are often used as stable analogues of phosphate esters and can act as enzyme inhibitors.

Crystal Structure of Substituted Tolylphosphonate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of substituted tolylphosphonate esters. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative crystallographic data, details experimental methodologies for synthesis and analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction

Substituted tolylphosphonate esters are a class of organophosphorus compounds with significant potential in various fields, including medicinal chemistry and materials science. Their biological activity is often linked to their ability to act as enzyme inhibitors, particularly targeting cholinesterases. The precise three-dimensional arrangement of atoms within their crystal lattice, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships, designing novel derivatives with enhanced efficacy, and controlling their solid-state properties. This guide delves into the structural nuances of these compounds, providing the detailed data and protocols necessary for advanced research.

Crystal Structure Analysis

The determination of the crystal structure of substituted tolylphosphonate esters through single-crystal X-ray diffraction provides invaluable insights into their molecular geometry, intermolecular interactions, and packing in the solid state. This section presents crystallographic data for representative compounds.

Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate

The crystal structure of Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, a notable example of a substituted tolylphosphonate ester, has been determined. In the crystal, heterodimers are formed between nearly identical molecules, connected by three hydrogen bonds from the benzylic and ester methylene groups to the phosphonate oxygen. These dimers further assemble into chains along the a-axis, stabilized by C—H⋯O bridges.

Table 1: Crystallographic Data for Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇I₂O₃P |

| Molecular Weight | 522.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.208(3) |

| b (Å) | 15.772(3) |

| c (Å) | 13.534(3) |

| α (°) | 90 |

| β (°) | 110.37(3) |

| γ (°) | 90 |

| Volume (ų) | 3244.7(12) |

| Z | 8 |

Diphenyl (o-tolylamido)phosphonate

For comparative purposes, the crystal structure of a related compound, Diphenyl (o-tolylamido)phosphonate, is also presented. Although an amidophosphonate, its structural analysis provides insights into the conformations and intermolecular interactions that can be expected in this class of organophosphorus compounds. The asymmetric unit of this compound contains two independent molecules, and in the crystal, pairs of intermolecular N—H⋯O(P) hydrogen bonds form two independent centrosymmetric dimers.

Table 2: Crystallographic Data for Diphenyl (o-tolylamido)phosphonate

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈NO₃P |

| Molecular Weight | 339.31 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2986(13) |

| b (Å) | 10.3540(12) |

| c (Å) | 17.993(2) |

| α (°) | 86.650(2) |

| β (°) | 84.036(2) |

| γ (°) | 62.429(2) |

| Volume (ų) | 1691.4(4) |

| Z | 4 |

Experimental Protocols

The synthesis and crystallization of substituted tolylphosphonate esters are critical steps for their structural and functional characterization. This section details the common experimental methodologies employed.

Synthesis of Substituted Tolylphosphonate Esters

A prevalent method for the synthesis of dialkyl arylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an aryl halide.

A general procedure for the synthesis of diethyl p-toluenesulfonyloxymethylphosphonate involves the reaction of diethyl phosphite with paraformaldehyde and p-toluenesulfonyl chloride in the presence of an inorganic base. The reaction proceeds in two main steps: a condensation reaction to form diethyl hydroxymethylphosphonate, followed by an esterification reaction.

Another versatile method is the Pudovik reaction, which involves the addition of a phosphorus nucleophile, such as a dialkyl phosphite, to a carbonyl compound. For instance, bis(4-methylphenyl)

Methodological & Application

Application Notes and Protocols: Diethyl Tolylphosphonate in the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a class of organophosphorus compounds characterized by a carbon-phosphorus (C-P) bond. They are notable for their structural similarity to phosphate esters and carboxylic acids, allowing them to act as isosteres of these crucial biological molecules. This mimicry enables them to function as potent enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. The C-P bond is resistant to enzymatic and chemical hydrolysis, which imparts greater metabolic stability compared to the phosphate ester linkage, making phosphonate-containing molecules attractive candidates for drug development.

Diethyl p-tolylphosphonate is a versatile synthetic intermediate, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. By employing diethyl p-tolylphosphonate, researchers can introduce a tolyl-substituted vinyl group into a target molecule, a common structural motif in various biologically active compounds, including stilbene-based anticancer agents.

This document provides detailed application notes and experimental protocols for the use of diethyl p-tolylphosphonate and related reagents in the synthesis of two classes of biologically active compounds: tolyl-substituted stilbene analogs and α-aminophosphonates.

Application Note 1: Synthesis of Tolyl-Substituted Stilbene Analogs via Horner-Wadsworth-Emmons Reaction

Stilbene derivatives, such as the natural product resveratrol, have garnered significant attention for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Horner-Wadsworth-Emmons reaction provides a highly efficient method for the synthesis of stilbene analogs with controlled (E)-stereoselectivity. In this application, diethyl p-tolylphosphonate is used to introduce a tolyl group into the stilbene scaffold, allowing for the exploration of structure-activity relationships.

Experimental Protocols

Protocol 1.1: Synthesis of Diethyl p-tolylphosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds.[1][2] This protocol describes the synthesis of diethyl p-tolylphosphonate from p-tolyl bromide and triethyl phosphite.

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolyl bromide (1.0 eq) and triethyl phosphite (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up and Purification: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The crude diethyl p-tolylphosphonate can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 1.2: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

This protocol details the synthesis of a tolyl-substituted stilbene analog from diethyl p-tolylphosphonate and a substituted benzaldehyde.

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diethyl p-tolylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: Cool the resulting phosphonate anion solution to 0 °C and add a solution of the desired benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel.

-

Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-stilbene derivative.[3]

Data Presentation

Table 1: Representative Reaction Parameters for Stilbene Synthesis

| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | 4-Methoxybenzaldehyde | NaH | THF | 6 | 85 | >95:5 |

| 2 | 3,4,5-Trimethoxybenzaldehyde | NaH | THF | 8 | 82 | >95:5 |

| 3 | 4-Nitrobenzaldehyde | NaH | THF | 4 | 91 | >98:2 |

| 4 | 2-Naphthaldehyde | KHMDS | THF/18-crown-6 | 5 | 78 | 10:90* |

*Note: Use of potassium bases and crown ethers can favor the (Z)-isomer in some cases (Still-Gennari modification).

Table 2: Cytotoxic Activity of Representative Stilbene Analogs against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 | >100 | [4] |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | 0.4 | [4] |

| (E)-4-(3,5-dimethoxystyryl)aniline | HepG2 | >100 | [4] |

| Resveratrol | Various | 15-50 | [5] |

Visualizations

Caption: Michaelis-Arbuzov reaction for diethyl p-tolylphosphonate synthesis.

Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) reaction.

Application Note 2: Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

α-Aminophosphonates are important phosphorus-containing analogs of α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, antibiotics, and anticancer agents. The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. While this reaction does not directly utilize diethyl p-tolylphosphonate as a starting material, it can be employed to synthesize tolyl-containing α-aminophosphonates by using p-tolualdehyde as the carbonyl component.

Experimental Protocol

Protocol 2.1: One-Pot Synthesis of Diethyl ((Amino)(p-tolyl)methyl)phosphonate

-

Reaction Setup: In a round-bottom flask, mix the amine (e.g., aniline, 1.0 eq), p-tolualdehyde (1.0 eq), and diethyl phosphite (1.2 eq). The reaction can often be performed neat or in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or toluene).

-

Catalyst Addition (Optional): While many Kabachnik-Fields reactions proceed without a catalyst, various Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) or Brønsted acids can be used to accelerate the reaction.[6] If a catalyst is used, it is typically added at this stage (5-10 mol%).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

-

Work-up and Purification: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether or hexane). If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 3: Representative Data for Kabachnik-Fields Reaction

| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | None | 25 | 24 | 75 |

| 2 | Benzylamine | InCl₃ (10 mol%) | 50 | 6 | 92 |

| 3 | Morpholine | None | 25 | 12 | 88 |

| 4 | Cyclohexylamine | Mg(ClO₄)₂ (5 mol%) | 60 | 4 | 95 |

Table 4: Reported Biological Activities of α-Aminophosphonates

| Compound Class | Biological Activity | Target |

| Peptidomimetics | Enzyme Inhibition | Proteases, Peptidases |

| Nitrogen-containing heterocycles | Anticancer | Various cancer cell lines |

| Substituted benzyl derivatives | Antibacterial | Bacterial enzymes |

Visualizations

Caption: The Kabachnik-Fields reaction for α-aminophosphonate synthesis.

Caption: Simplified signaling pathway for stilbene-induced apoptosis.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

Catalytic Applications of Metal Complexes with Tolylphosphonate Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating phosphonate ligands are a versatile class of catalysts, demonstrating significant efficacy in a range of organic transformations crucial for pharmaceutical and materials science research. Among these, ligands bearing tolylphosphonate moieties offer a unique combination of steric and electronic properties that can be fine-tuned to enhance catalytic activity, selectivity, and stability. The tolyl group provides steric bulk that can influence the coordination sphere of the metal center, promoting key steps in the catalytic cycle such as oxidative addition and reductive elimination. Furthermore, the electronic nature of the tolyl ring can be modulated to influence the electron density at the metal center, thereby impacting the catalyst's reactivity.

These application notes provide a comprehensive overview of the catalytic uses of metal complexes with tolylphosphonate and related arylphosphonate ligands, with a focus on palladium-catalyzed cross-coupling reactions, rhodium-catalyzed hydrogenations, and copper-catalyzed cycloadditions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these catalytic systems in a research and development setting.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing phosphonate ligands are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been extensively studied with such catalysts.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of palladium complexes with arylphosphonate-type ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. While specific data for tolylphosphonate ligands is limited in the reviewed literature, the presented data for structurally similar phosphine ligands provides a strong indication of the expected catalytic efficacy.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Dialkylbiarylphosphine | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 98 |

| 2 | 2-Chlorotoluene | Dialkylbiarylphosphine | 1.5 | K₃PO₄ | Toluene | 100 | 24 | 95 |

| 3 | 4-Bromoanisole | α-Aminophosphonate | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | >95 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | α-Aminophosphonate | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

| 5 | 2-Bromotoluene | α-Aminophosphonate | 0.5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 |

| 6 | 4-Chloroanisole | α-Aminophosphonate | 1.0 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 65 |

Note: The data presented is for palladium complexes with bulky phosphine and α-aminophosphonate ligands, which serve as representative examples for the anticipated performance of tolylphosphonate ligands.[1][2]

Experimental Protocol: Synthesis of a Palladium-Diarylphosphonate Complex

This protocol describes a general method for the synthesis of palladium(II) complexes with diarylphosphonate ligands.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Diarylphosphonate ligand (e.g., Di-p-tolylphosphonate)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1.0 equiv) and the diarylphosphonate ligand (2.2 equiv).

-

Add anhydrous toluene via syringe to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphonate ligand is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid palladium complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Palladium-diarylphosphonate catalyst (0.5-2 mol%)

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Reaction tube or flask

Procedure:

-

To a reaction tube, add the palladium-diarylphosphonate catalyst, aryl bromide, arylboronic acid, and Cs₂CO₃.

-

Seal the tube and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir for the time indicated by reaction monitoring (typically 12-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[2]

II. Rhodium-Catalyzed Hydrogenation

Rhodium complexes, particularly those with chiral phosphonate-containing ligands, are powerful catalysts for asymmetric hydrogenation, a key technology for the synthesis of enantiomerically pure pharmaceuticals.

Data Presentation: Asymmetric Hydrogenation of Prochiral Olefins

The following table presents representative data for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins using chiral phosphine and phosphoramidite ligands. These results highlight the high enantioselectivities achievable with such catalytic systems.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation

| Entry | Substrate | Ligand Type | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | Chiral Diphosphine | 1.0 | Methanol | 1 | 25 | >99 | 95 (R) |

| 2 | Methyl 2-acetamidoacrylate | Chiral Phosphoramidite | 1.0 | CH₂Cl₂ | 1 | 25 | 100 | 95 |

| 3 | Dimethyl itaconate | Chiral Diphosphine | 1.0 | Methanol | 1 | 25 | >99 | 96 (S) |

| 4 | (E)-1,2-Diphenylethene | Supported Rh on Al₂O₃ | 5 wt% Rh | Ethanol | 1 (H₂ source: Al/H₂O) | 25 | 100 | - |

| 5 | Acetophenone | Supported Rh on Al₂O₃ | 5 wt% Rh | Ethanol | 1 (H₂ source: Al/H₂O) | 25 | 100 | - |

Note: Data for entries 1-3 are for established chiral phosphine and phosphoramidite ligands, demonstrating the potential for high enantioselectivity. Entries 4-5 show the versatility of rhodium catalysts for the hydrogenation of various functional groups.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

Materials:

-

[Rh(COD)₂]BF₄ (1.0 equiv)

-

Chiral phosphonate-containing ligand (2.2 equiv)

-

Prochiral olefin substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane or methanol)

-

Hydrogen gas supply

-

Autoclave or hydrogenation vessel

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ and the chiral ligand in the chosen solvent in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to pre-form the catalyst.

-

In a separate autoclave, add the prochiral olefin substrate.

-

Transfer the catalyst solution to the autoclave via cannula.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-10 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) until hydrogen uptake ceases.

-

Carefully vent the autoclave and purge with an inert gas.

-

Remove the solvent under reduced pressure.

-

The conversion and enantiomeric excess of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a powerful and widely used method for forming 1,2,3-triazoles. The use of phosphonate-containing ligands can stabilize the active Cu(I) species and accelerate the reaction.

Data Presentation: Copper-Catalyzed Oxygen-Arylation of Dialkyl Phosphonates

The following table shows the scope of a copper-catalyzed reaction for the synthesis of mixed alkyl aryl phosphonates, demonstrating the utility of copper catalysis in P-O bond formation.

Table 3: Copper-Catalyzed Synthesis of Mixed Ethyl Aryl Phosphonates

| Entry | Diethyl Phosphonate Substrate | Diaryl Iodonium Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethyl butylphosphonate | Diphenyliodonium triflate | 10 (CuCl) | DCE | 40 | 2 | 86 |

| 2 | Diethyl isobutylphosphonate | Diphenyliodonium triflate | 10 (CuCl) | DCE | 40 | 2 | 85 |

| 3 | Diethyl hexylphosphonate | Diphenyliodonium triflate | 10 (CuCl) | DCE | 40 | 2 | 87 |

| 4 | Diethyl phenylphosphonate | Diphenyliodonium triflate | 10 (CuCl) | DCE | 40 | 2 | 80 |

| 5 | Diethyl benzylphosphonate | Diphenyliodonium triflate | 10 (CuCl) | DCE | 40 | 2 | 82 |

Note: DCE = 1,2-dichloroethane. This data showcases a copper-catalyzed P-O coupling reaction, a related transformation to the C-N bond formation in click chemistry.[3]

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a general method for the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (10-50 mol%)

-

Phosphonate-containing ligand (optional, 1-10 mol%)

-

Azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Solvent (e.g., t-BuOH/H₂O 1:1)

Procedure:

-

To a reaction flask, add the azide and the terminal alkyne.

-

Dissolve the starting materials in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (and the phosphonate ligand, if used) in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the triazole product by column chromatography or recrystallization.

IV. Visualizations

The following diagrams illustrate key concepts related to the catalytic applications of metal complexes with tolylphosphonate ligands.

Caption: General structure of a metal-tolylphosphonate complex.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Caption: Experimental workflow for catalyst synthesis and application.

References

Application Notes and Protocols: Phosphorylation of Aldehydes with Diethyl Tolylphosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup and protocol for the phosphorylation of aldehydes using diethyl tolylphosphonate. This reaction, a variation of the Pudovik or Abramov reaction, results in the formation of α-hydroxyphosphonates, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation

The following table summarizes typical quantitative data obtained from the phosphorylation of a model aldehyde, benzaldehyde, with diethyl p-tolylphosphonate. This data is illustrative and will vary depending on the specific aldehyde and reaction conditions.

| Entry | Aldehyde | Diethyl p-tolylphosphonate (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1.2 | NaOEt (10) | THF | rt | 12 | 85 |

| 2 | Benzaldehyde | 1.2 | K₂CO₃ (20) | CH₃CN | 50 | 8 | 78 |

| 3 | Benzaldehyde | 1.2 | DBU (10) | CH₂Cl₂ | rt | 10 | 92 |

| 4 | 4-Nitrobenzaldehyde | 1.2 | DBU (10) | CH₂Cl₂ | rt | 6 | 95 |

| 5 | 4-Methoxybenzaldehyde | 1.2 | DBU (10) | CH₂Cl₂ | rt | 18 | 75 |

| 6 | Cyclohexanecarboxaldehyde | 1.2 | DBU (10) | CH₂Cl₂ | rt | 24 | 68 |

Experimental Protocols

General Procedure for the Base-Catalyzed Phosphorylation of Aldehydes with Diethyl p-Tolylphosphonate

This protocol details a general method for the nucleophilic addition of diethyl p-tolylphosphonate to an aldehyde, catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

-

Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq)

-

Diethyl p-tolylphosphonate (1.2 mmol, 1.2 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).

-

Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (5 mL). To this solution, add diethyl p-tolylphosphonate (1.2 mmol).

-

Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Add DBU (0.1 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure α-hydroxyphosphonate.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed phosphorylation of an aldehyde with diethyl tolylphosphonate. The base deprotonates the phosphonate to generate a nucleophilic phosphite anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the final α-hydroxyphosphonate product.

Caption: Proposed mechanism for the phosphorylation of aldehydes.

Experimental Workflow

The diagram below outlines the general experimental workflow from reaction setup to product characterization.

Caption: General experimental workflow for aldehyde phosphorylation.

Troubleshooting & Optimization

Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Horner-Wadsworth-Emmons (HWE) reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered in a Horner-Wadsworth-Emmons reaction?

The most frequent issues include low or no product yield, poor stereoselectivity (undesired E/Z isomer ratio), and difficulties during the reaction workup and purification.

Q2: What are the key advantages of the HWE reaction over the Wittig reaction?

The HWE reaction offers several advantages over the Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones. Another significant advantage is that the dialkylphosphate byproduct is water-soluble, which simplifies the purification process as it can be easily removed by aqueous extraction.

Q3: How can I prepare the phosphonate ester for the HWE reaction?

Phosphonate esters are typically synthesized via the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. For instance, reacting triethyl phosphite with an α-haloester will yield the corresponding phosphonate ester.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is a common frustration in HWE reactions. The underlying cause can often be traced back to the reagents, reaction conditions, or substrate reactivity.

Possible Causes and Solutions:

-

Inefficient Deprotonation of the Phosphonate: The phosphonate may not be fully deprotonated if the base is not strong enough or if it has degraded.

-

Solution: Ensure the base is fresh and of high quality. Consider using a stronger base. Sodium hydride (NaH) is a common choice, but for base-sensitive substrates, milder conditions like lithium chloride (LiCl) with DBU or triethylamine can be effective.

-

-

Poor Quality or Impure Reagents: The aldehyde, ketone, or phosphonate reagent may be impure or degraded.

-

Solution: Purify the aldehyde/ketone prior to use (e.g., by distillation or chromatography). Ensure the phosphonate ester is pure.

-

-

Sterically Hindered Substrates: Highly sterically hindered ketones may react sluggishly.

-

Solution: Increase the reaction temperature or prolong the reaction time. The HWE reaction is generally more effective for hindered ketones than the Wittig reaction.

-

-

Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) under basic conditions, or other side reactions may consume the starting materials.

-

Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated phosphonate. Using milder bases can also minimize side reactions.

-

Caption: A decision tree to diagnose and resolve low yield issues in HWE reactions.

Issue 2: Poor Stereoselectivity (E/Z Ratio)

The HWE reaction generally favors the formation of the (E)-alkene, but achieving high selectivity can be challenging. Conversely, obtaining the (Z)-alkene requires specific modifications.

Factors Influencing Stereoselectivity:

| Factor | Impact on (E)-Selectivity | Impact on (Z)-Selectivity |

| Phosphonate Structure | Simple alkyl phosphonates (e.g., diethyl) favor (E)-alkenes. | Bulky or electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl, aryl) favor (Z)-alkenes. |

| Base/Counterion | Li > Na > K salts generally increase (E)-selectivity. | Strongly dissociating conditions (e.g., KHMDS with 18-crown-6) promote (Z)-selectivity. |

| Temperature | Higher temperatures (e.g., 23°C vs. -78°C) can increase (E)-selectivity. | Low temperatures (-78°C) are often crucial for high (Z)-selectivity with modified phosphonates. |

| Aldehyde Structure | Aromatic aldehydes and sterically bulky aldehydes tend to give higher (E)-selectivity. |

Solutions for Poor Stereoselectivity:

-

To Improve (E)-Selectivity:

-

Use phosphonates with smaller alkyl groups (e.g., dimethyl or diethyl).

-

Employ lithium or sodium bases.

-

Increase the reaction temperature.

-

For base-sensitive substrates, Masamune-Roush conditions (LiCl and DBU or Et3N) can provide good (E)-selectivity.

-

-

To Achieve High (Z)-Selectivity (Still-Gennari Modification):

-

Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.

-

Employ a strong, non-coordinating base system

-

Stability issues of diethyl tolylphosphonate under acidic or basic conditions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of diethyl tolylphosphonate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Troubleshooting Guide

Encountering unexpected results when working with diethyl tolylphosphonate? Degradation under acidic or basic conditions can be a common issue. This guide will help you troubleshoot and mitigate these stability challenges.

Issue: Loss of diethyl tolylphosphonate purity in acidic media.

-

Possible Cause: Acid-catalyzed hydrolysis of the phosphonate ester. Phosphonate esters are known to be susceptible to hydrolysis under acidic conditions. This process typically occurs in a stepwise manner, first yielding the monoester and then the fully hydrolyzed phosphonic acid.

-

Troubleshooting Steps:

-

pH Control: If possible, adjust the pH of your reaction mixture to be as close to neutral as feasible.

-

Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of hydrolysis.

-

Reaction Time: Minimize the exposure time of diethyl tolylphosphonate to acidic conditions.

-

Solvent Choice: In some cases, the choice of solvent can influence stability. Consider less protic solvents if your experimental design allows.

-

Issue: Degradation of diethyl tolylphosphonate in the presence of a base.

-

Possible Cause: Base-catalyzed hydrolysis of the phosphonate ester. Similar to acidic conditions, basic media can promote the hydrolysis of the ester linkages.

-

Troubleshooting Steps:

-

pH Adjustment: Avoid highly basic conditions (pH > 9). If a basic catalyst is required, consider using a weaker base or a non-nucleophilic base.

-

Steric Hindrance: Be aware that the rate of base-catalyzed hydrolysis can be influenced by the steric environment around the phosphorus center.

-

Temperature and Time: As with acidic hydrolysis, reducing the temperature and reaction time can help minimize degradation.

-

Issue: Unexpected side products observed during synthesis or formulation.

-

Possible Cause: Formation of hydrolysis products, namely ethyl p-tolylphosphonic acid and p-tolylphosphonic acid.

-

Troubleshooting Steps:

-

Analytical Monitoring: Utilize analytical techniques such as ³¹P NMR spectroscopy, HPLC, or GC-MS to identify and quantify the parent compound and any potential degradants.

-

Forced Degradation Studies: Consider performing a forced degradation study to intentionally degrade a sample of diethyl tolylphosphonate under controlled acidic and basic conditions. This will help you identify the retention times and spectral characteristics of the degradation products, aiding in their identification in your experimental samples.

-

Frequently Asked Questions (FAQs)

Q1: What is the general stability of diethyl tolylphosphonate under acidic and basic conditions?

A1: Diethyl tolylphosphonate, like other phosphonate esters, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific reaction medium. Generally, prolonged exposure to strong acids or bases will lead to the degradation of the compound.

Q2: What are the expected degradation products of diethyl tolylphosphonate hydrolysis?

A2: The hydrolysis of diethyl tolylphosphonate proceeds in two steps. The first step yields ethyl p-tolylphosphonate (the monoester), and the second step results in p-tolylphosphonic acid (the fully hydrolyzed acid).

Q3: How can I determine the specific stability of diethyl tolylphosphonate in my experimental setup?

A3: To determine the stability in your specific application, it is highly recommended to perform a stability study. This involves exposing a solution of diethyl tolylphosphonate to your experimental conditions (e.g., specific acid or base concentration, temperature) and monitoring the concentration of the parent compound over time using a suitable analytical method like HPLC or ³¹P NMR.

Q4: Are there any quantitative data available on the hydrolysis kinetics of diethyl tolylphosphonate?

Quantitative Data Summary

While specific quantitative data for diethyl tolylphosphonate is not available, the following table summarizes the general effects of substituents on the acidic hydrolysis of related dialkyl α-hydroxybenzylphosphonates, which can serve as a qualitative guide.

| Substituent on Aryl Ring | Relative Reaction Time | Influence on Hydrolysis Rate |

| Electron-withdrawing (e.g., -NO₂, -Cl) | Shorter | Increases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.